molecular formula C6H2Br2ClF B3196688 2,4-Dibromo-5-fluorochlorobenzene CAS No. 1000578-11-9

2,4-Dibromo-5-fluorochlorobenzene

Cat. No.: B3196688
CAS No.: 1000578-11-9
M. Wt: 288.34
InChI Key: WFLGIGJPCPBBCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorochlorobenzene typically involves the halogenation of fluorochlorobenzene derivatives. One common method is the bromination of 2-chloro-5-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorochlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorochlorobenzene involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . This interaction can result in the modification of enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-chlorobenzene: Similar structure but lacks the fluorine atom.

    2,4-Dibromo-5-fluorobenzene: Similar structure but lacks the chlorine atom.

    2,4-Dichloro-5-fluorobenzene: Similar structure but lacks the bromine atoms.

Uniqueness

2,4-Dibromo-5-fluorochlorobenzene is unique due to the presence of all three halogens (bromine, fluorine, and chlorine) on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1,5-dibromo-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGIGJPCPBBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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